

5-Chlorohexanoyl chloride molecular formula

C₆H₁₀Cl₂O

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Compound of Interest

Compound Name: 5-Chlorohexanoyl chloride

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An In-depth Technical Guide to **5-Chlorohexanoyl Chloride** (C₆H₁₀Cl₂O) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Chlorohexanoyl chloride**, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this guide offers field-proven insights into its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles.

Core Concepts: Molecular Profile and Strategic Importance

5-Chlorohexanoyl chloride, with the molecular formula C₆H₁₀Cl₂O, is a valuable organic intermediate distinguished by its two reactive centers: a highly electrophilic acyl chloride and a primary alkyl chloride.^[1] This dual functionality allows for sequential, orthogonal chemical modifications, making it an adept building block for constructing complex molecular architectures. Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a linker or introduces a six-carbon chain with reactive handles at both ends.^[2]

Physicochemical and Spectroscopic Data

Precise characterization is the bedrock of reproducible science. The table below summarizes the key physical and computed properties of **5-Chlorohexanoyl chloride**.

Property	Value	Source
IUPAC Name	5-chlorohexanoyl chloride	[1]
CAS Number	99585-01-0	[1]
Molecular Formula	C ₆ H ₁₀ Cl ₂ O	[1][2]
Molecular Weight	169.05 g/mol	[1][2]
Appearance	Clear, colorless to slightly yellow liquid (inferred)	
Boiling Point	Data not available; distillation under reduced pressure is required	[3]
Density	Data not available for the 5-chloro isomer; 1.400 g/mL at 25 °C for 6-chloro isomer	

Spectroscopic Fingerprint for Verification

Empirical verification of **5-Chlorohexanoyl chloride** is critical. The following data provides the expected spectroscopic profile for this compound, essential for quality control and reaction monitoring.

Technique	Expected Signature	Rationale & Reference
Infrared (IR) Spectroscopy	Strong, sharp C=O stretch at ~1800 cm ⁻¹	The electron-withdrawing effect of the chlorine atom on the carbonyl carbon increases the bond strength and shifts the absorption to a higher frequency compared to ketones or carboxylic acids.[4][5][6]
¹ H NMR Spectroscopy	Protons alpha to the carbonyl (α-CH ₂) at ~2.0-2.5 ppm	Deshielding effect of the adjacent carbonyl group.[7] Other methylene and methine protons would appear further upfield, with the proton on the carbon bearing the second chlorine (CHCl) being the most downfield of the alkyl chain.
¹³ C NMR Spectroscopy	Carbonyl carbon (C=O) at ~160-180 ppm	Highly deshielded environment of the carbonyl carbon.[7]
Mass Spectrometry (MS)	Prominent acylium ion fragment (M-Cl) ⁺	Alpha cleavage of the C-Cl bond is a characteristic fragmentation pathway for acyl chlorides, often resulting in the base peak.[7] The molecular ion peak may be weak or absent.[7]

Synthesis and Purification: A Validating Workflow

The reliable synthesis of **5-Chlorohexanoyl chloride** is paramount for its use in further applications. The most common and efficient laboratory-scale preparation involves the chlorination of the corresponding carboxylic acid, 5-chlorohexanoic acid.

Recommended Synthesis Protocol: Thionyl Chloride Method

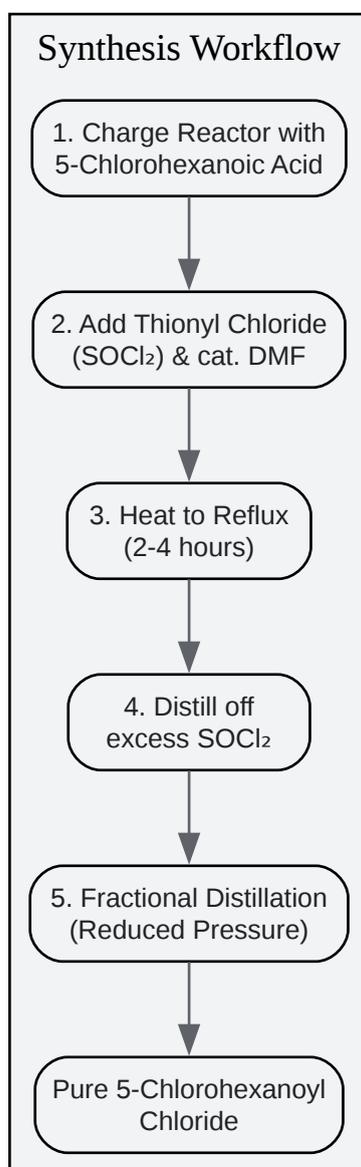
Thionyl chloride (SOCl_2) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts.[4][8] The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.[9][10]

Experimental Protocol:

- **Preparation:** Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride product.[11]
- **Reagent Charging:** In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl and SO_2 fumes), add 5-chlorohexanoic acid.
- **Reaction Initiation:** Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride (SOCl_2) to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[4]
- **Reaction Progression:** Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours.[12] The reaction is complete when gas evolution (SO_2 and HCl) ceases.
- **Workup:** Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure (b.p. 76°C).[4]
- **Purification:** The crude **5-Chlorohexanoyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.[3][13][14]

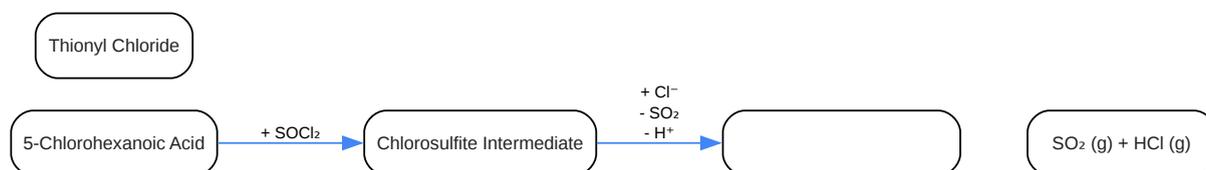
Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The gaseous nature of the byproducts (SO_2 and HCl) simplifies purification, as they are easily removed from the reaction vessel.[3] This protocol is self-validating; the progress can be monitored by the cessation of gas evolution, and the purity of the final product is confirmed via the spectroscopic methods outlined in Section 1.2.

Visualization of Synthesis Workflow and Mechanism



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Caption: Experimental workflow for synthesis and purification.



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Caption: Simplified reaction mechanism for acyl chloride formation.

Chemical Reactivity and Synthetic Applications

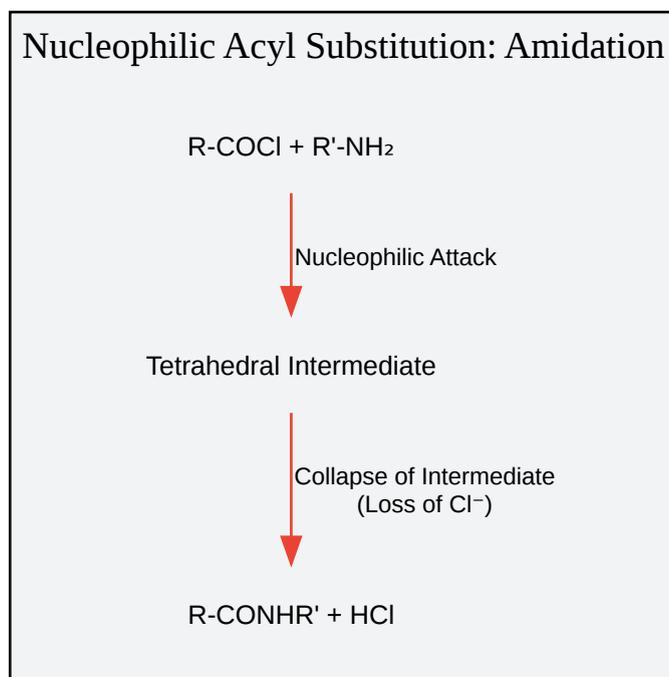
The synthetic utility of **5-Chlorohexanoyl chloride** stems from the differential reactivity of its two electrophilic sites. The acyl chloride is significantly more reactive than the alkyl chloride, allowing for selective reactions.

Reactions at the Acyl Chloride Center

The acyl chloride group is a powerful acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[8] This reaction is the cornerstone of its application in building larger molecules.

General Reaction Protocol (Amidation Example):

- **Setup:** Dissolve the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or pyridine, to scavenge HCl) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.
- **Addition:** Cool the solution in an ice bath (0°C). Slowly add a solution of **5-Chlorohexanoyl chloride** in the same solvent dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
- **Workup:** Quench the reaction with water or a dilute aqueous acid, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide product, which can then be purified by chromatography or recrystallization.



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Caption: General mechanism of amidation.

Applications in Drug Development

In pharmaceutical synthesis, **5-Chlorohexanoyl chloride** can be used to:

- Introduce Linkers: Connect two different molecular fragments via the formation of stable ester or amide bonds.[2]
- Form Heterocycles: The terminal alkyl chloride can participate in subsequent intramolecular cyclization reactions after the acyl chloride has reacted.
- Serve as a Key Intermediate: It has been identified as a potential impurity or synthetic precursor related to complex active pharmaceutical ingredients like Apixaban.[1] The ability to precisely control its purity is therefore of direct relevance to drug quality and safety.

Analytical Characterization for Quality Assurance

A robust analytical protocol is essential to confirm the identity and purity of **5-Chlorohexanoyl chloride**, as impurities can have a significant impact on subsequent reactions and the quality of the final product.^[15]

Recommended Protocol: Purity Analysis by GC-FID with Derivatization

Given the high reactivity and potential for degradation on-column, an indirect method involving derivatization is often more reliable. This approach, adapted from methods for similar compounds, converts the acyl chloride to a more stable derivative.^[15]

- **Sample Preparation:** In a GC vial, carefully add a small, accurately weighed amount of **5-Chlorohexanoyl chloride**.
- **Derivatization:** Add an excess of anhydrous methanol to the vial. The reaction is rapid and converts the acyl chloride to the corresponding methyl ester (methyl 5-chlorohexanoate).
- **Analysis:** Inject an aliquot of the derivatized sample onto a GC system equipped with a Flame Ionization Detector (FID).
- **Quantification:** Purity is determined by the area percent of the peak corresponding to the methyl 5-chlorohexanoate derivative relative to any impurity peaks.

Trustworthiness: This method is self-validating because the derivatization step neutralizes the highly reactive acyl chloride, leading to a stable analyte that provides sharp, reproducible peaks on the GC. It allows for the detection of non-volatile impurities (like the parent carboxylic acid) that would not be seen in a direct injection.

Safe Handling, Storage, and Disposal

The high reactivity of **5-Chlorohexanoyl chloride** necessitates strict safety protocols.^[11]

Hazard Identification and Personal Protective Equipment (PPE)

- **GHS Hazards:** The compound is classified as a combustible liquid, causes severe skin burns and eye damage, and may cause respiratory irritation.^{[1][16]}

- Required PPE: Always handle **5-Chlorohexanoyl chloride** inside a certified chemical fume hood.^[11] Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.^[17]

Storage and Stability

- Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from heat and ignition sources.^{[2][17]} Recommended storage is at -20°C to minimize degradation.^[2]
- Incompatibilities: It is highly sensitive to moisture and reacts violently with water.^[18] It is also incompatible with strong bases, alcohols, and oxidizing agents.^[18]

Disposal

- Procedure: Never dispose of pure **5-Chlorohexanoyl chloride** directly. It must be neutralized first. Slowly and carefully add the waste material to a stirred, cooled solution of a suitable nucleophile, such as isopropanol or a dilute sodium bicarbonate solution, in a large container to quench the reactivity.
- Final Disposal: The neutralized mixture can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Chlorohexanoyl chloride is a potent and versatile bifunctional reagent with significant applications in advanced organic synthesis. Its strategic value lies in the differential reactivity of its acyl chloride and alkyl chloride moieties, enabling controlled, stepwise molecular construction. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to leverage its full potential safely and effectively, paving the way for innovation in drug discovery and materials science.

References

- Chemistry Steps. (n.d.). SOCl₂ Reaction with Carboxylic Acids. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71757929, **5-Chlorohexanoyl chloride**. Retrieved from [\[Link\]](#)

- MySkinRecipes. (n.d.). **5-Chlorohexanoyl chloride**. Retrieved from [[Link](#)]
- Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [[Link](#)]
- Wikipedia. (2023). Acyl chloride. Retrieved from [[Link](#)]
- LibreTexts. (2021). 17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Retrieved from [[Link](#)]
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [[Link](#)]
- Ashenhurst, J. (2023). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [[Link](#)]
- Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. r/chemhelp. Retrieved from [[Link](#)]
- LibreTexts. (2023). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [[Link](#)]
- LibreTexts. (2023). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [[Link](#)]
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [[Link](#)]
- Qiu, H., et al. (2011). Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 1-6. Retrieved from [[Link](#)]
- Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [[Link](#)]

- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [[Link](#)]
- LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88014, 6-Chlorohexanoyl chloride. Retrieved from [[Link](#)]
- PrepChem.com. (n.d.). Synthesis of 6-chlorohexanoyl chloride. Retrieved from [[Link](#)]
- Wikipedia. (2023). Hexanoyl chloride. Retrieved from [[Link](#)]
- LookChem. (n.d.). Cas 19347-73-0,6-CHLOROHEXANOYL CHLORIDE. Retrieved from [[Link](#)]
- Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Eureka. Retrieved from [[Link](#)]
- SLS - Lab Supplies. (n.d.). 6-Chlorohexanoyl chloride, 96% | 549940-5g | SIGMA-ALDRICH. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10975519, 5-Hexenoyl chloride. Retrieved from [[Link](#)]
- MilliporeSigma (Sigma-Aldrich). (n.d.). 6-Chlorohexanoyl chloride, 1 X 5 g (549940-5G). Retrieved from [[Link](#)]

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Sources

- 1. 5-Chlorohexanoyl chloride | C₆H₁₀Cl₂O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chlorohexanoyl chloride [myskinrecipes.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SOCl₂ Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 12. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development and validation of a specific and sensitive GC-FID method for the determination of impurities in 5-chlorovaleroyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 99585-01-0 | 5-Chlorohexanoyl chloride | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. synquestlabs.com [synquestlabs.com]
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